molecular formula C17H19N3O2 B7506309 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol

2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol

Cat. No. B7506309
M. Wt: 297.35 g/mol
InChI Key: DREHEVTUCMSUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol, also known as PHEA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is not fully understood, but it is thought to involve the modulation of several cellular pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to protect against oxidative stress and inflammation, as well as to enhance cell survival and promote neurite outgrowth. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol is its versatility in various scientific research fields. It has been shown to have a range of biological activities and can be used in a variety of experimental settings. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may limit its potential applications in clinical settings.

Future Directions

There are several future directions for the study of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol. One potential area of research is the development of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential applications of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol in the treatment of various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Additionally, further studies on the safety and toxicity of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol are needed to fully understand its potential applications in clinical settings.

Synthesis Methods

The synthesis of 2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 2-bromoethanol, followed by the addition of phenylmagnesium bromide. This method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,16,21-22H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREHEVTUCMSUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=C2NCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.